molecular formula C13H16N2 B2826919 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 352553-22-1

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B2826919
CAS No.: 352553-22-1
M. Wt: 200.285
InChI Key: KQJNWDCSROVGQM-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is an organic compound with the molecular formula C₁₃H₁₆N₂ It is a derivative of carbazole, which is a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically begins with commercially available starting materials such as 6-methyl-1H-indole and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction where 6-methyl-1H-indole undergoes a reaction with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydrocarbazole core.

    Amination: The final step involves the introduction of the amine group at the 1-position of the carbazole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo oxidation reactions to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at various positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products:

    Oxidation: Carbazole derivatives with various functional groups.

    Reduction: Saturated amines.

    Substitution: Functionalized carbazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

Medicine:

    Drug Development: Due to its structural similarity to biologically active compounds, it can be used as a scaffold for the development of new drugs targeting various diseases.

Industry:

    Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Comparison:

  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine differs from its analogs by the presence of an amine group at the 1-position, which imparts unique chemical reactivity and biological activity.
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a ketone group instead of an amine, affecting its reactivity and potential applications.
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid contains a carboxylic acid group, which influences its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJNWDCSROVGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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